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Compound of Interest

Compound Name: Triethyl Citrate

Cat. No.: B1682540

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
triethyl citrate, a widely used excipient in the pharmaceutical industry. The following sections
detalil its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)
characteristics, offering valuable data for identification, quantification, and quality control

purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the molecular structure of
a compound. Below are the *H and 13C NMR data for triethyl citrate.

'H NMR Spectroscopic Data

The 'H NMR spectrum of triethyl citrate is characterized by signals corresponding to the ethyl
and methylene protons.

Table 1: *H NMR Chemical Shift and Multiplicity Data for Triethyl Citrate
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Chemical Shift (8) ppm Multiplicity Assighment

~1.25 Triplet -CHs

~2.85 Singlet -OH

~4.15 Quartet -O-CHaz-

~2.70 & ~2.80 AB quartet -CH:- (diastereotopic)

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

3C NMR Spectroscopic Data

The 13C NMR spectrum provides information on the different carbon environments within the

triethyl citrate molecule.

Table 2: 13C NMR Chemical Shift Data for Triethyl Citrate[1][2]

Chemical Shift (8) ppm Assighment

~14.0 -CHs

~43.5 -CH2-

~61.5 -O-CHa-

~73.0 Quaternary C-OH
~170.0 C=0 (central ester)
~172.5 C=0 (terminal esters)

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of triethyl citrate shows characteristic absorption bands for its hydroxyl and ester

functional groups.

© 2025 BenchChem. All rights reserved.

2/8 Tech Support


https://www.benchchem.com/product/b1682540?utm_src=pdf-body
https://www.benchchem.com/product/b1682540?utm_src=pdf-body
https://m.chemicalbook.com/SpectrumEN_77-93-0_13CNMR.htm
https://hmdb.ca/spectra/nmr_one_d/3321
https://www.benchchem.com/product/b1682540?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682540?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Table 3: Key IR Absorption Bands for Triethyl Citrate[3][4][5]

Wavenumber (cm~?) Vibrational Mode Functional Group

~3500 O-H stretch Hydroxyl (-OH)

~2980 C-H stretch Alkane (-CHs, -CH2)

~1735 C=0 stretch Ester (-COO-)

~1200, ~1100 C-O stretch Ester (-COO-), Ether (-C-O-C-)

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions
based on their mass-to-charge ratio. Electron lonization (EI) is a common method for the
analysis of volatile compounds like triethyl citrate.

Table 4: Major Fragments in the Electron lonization Mass Spectrum of Triethyl Citrate[6][7]

Mass-to-Charge Ratio (m/z) Proposed Fragment
276 [M]* (Molecular lon)
231 [M - OCH2CHs]*

203 [M - COOCH2CHs]*
185 [M - OCH2CHs - H20]*
159 [CeH704]*

145 [CsHs04]*

129 [CsHs03]*

113 [CsHs02]*

Experimental Protocols
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The following are generalized experimental protocols for obtaining the spectroscopic data
presented above. Instrument parameters may need to be optimized for specific equipment.

NMR Spectroscopy Protocol

Sample Preparation:

Accurately weigh approximately 10-20 mg of triethyl citrate.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.qg.,
Chloroform-d, CDCls, or Deuterium Oxide, D20) in a clean, dry vial.[8][9]

Transfer the solution to a 5 mm NMR tube.[10]

Cap the NMR tube and carefully wipe the outside.
Instrument Parameters (General):
e Spectrometer: 300-700 MHz NMR Spectrometer
e Nuclei: *H and 3C
o Reference: Tetramethylsilane (TMS) at 0.00 ppm
e Temperature: 298 K
e 'HNMR:

o Pulse Program: Standard single pulse

o Number of Scans: 8-16

o Relaxation Delay: 1-2 seconds
e 13C NMR:
o Pulse Program: Proton-decoupled

o Number of Scans: 1024 or more, depending on concentration
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o Relaxation Delay: 2-5 seconds

Attenuated Total Reflectance (ATR) - FTIR Spectroscopy
Protocol

Sample Application:
e Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.[11]
» Place a small drop of neat triethyl citrate directly onto the center of the ATR crystal.

 If using a pressure clamp, apply consistent pressure to ensure good contact between the
sample and the crystal.

Instrument Parameters (General):[11]

Spectrometer: FTIR Spectrometer with an ATR accessory
o Spectral Range: 4000 - 400 cm~2[11]

e Resolution: 4 cm~

e Number of Scans: 16-32

o Background: A background spectrum of the clean, empty ATR crystal should be collected
before analyzing the sample.

Electron lonization Mass Spectrometry (EI-MS) Protocol

Sample Introduction:

o For pure liquid samples, a direct insertion probe or a gas chromatography (GC) inlet can be
used.[12]

 If using a GC inlet, dissolve a small amount of triethyl citrate in a volatile solvent (e.g.,
dichloromethane or ethyl acetate) and inject a small volume (e.g., 1 pL) into the GC-MS
system.
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Instrument Parameters (General):[13][14][15]

lonization Mode: Electron lonization (EI)[13]

Electron Energy: 70 eV[13][14]

lon Source Temperature: 200-250 °C

Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

Scan Range: m/z 40 - 400

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid
sample like triethyl citrate.

Sample Preparation - -
Spectroscopic Analysis Data Acquisition & Processing
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Deuterated Solvent NMR Tube NMR Spectrometer 1H & 13C NMR Spectra
(for NMR)
Triethyl Citrate (Liquid)
FTIR Spectrometer
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(EI Source)

Click to download full resolution via product page

Caption: General workflow for the spectroscopic analysis of triethyl citrate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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